2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide
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Overview
Description
2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a chloro group, a morpholine ring, and a nitro group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Amidation: The final step involves the formation of the amide bond by reacting the chlorinated nitrobenzene with morpholine and an appropriate coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The morpholine ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substituting Agents: Amines, thiols, sodium hydride.
Oxidizing Agents: m-chloroperbenzoic acid, hydrogen peroxide.
Major Products Formed
Reduction: Formation of 2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of N-oxides of the morpholine ring.
Scientific Research Applications
2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline
- 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
- 2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-aminobenzamide
Uniqueness
2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide stands out due to the presence of both a nitro group and a morpholine ring, which confer unique chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more of these features.
Properties
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylethyl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O4/c14-12-2-1-10(17(19)20)9-11(12)13(18)15-3-4-16-5-7-21-8-6-16/h1-2,9H,3-8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPFXWDONFUCFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200756 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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